Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
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Description
“1-(Methoxycarbonylmethyl)cyclopropane-1-carboxylic acid methyl ester” is a chemical compound with the molecular formula C6H8O4 . It is related to 1-Methylcyclopropanecarboxylic acid , which has a simpler structure. The molecular weight of this compound is approximately 144.13 .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclopropane ring, which is a three-membered carbon ring, with a methoxycarbonylmethyl group and a carboxylic acid methyl ester group attached . The InChI code for this compound is 1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8)
.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C6H8O4, and it has a molecular weight of 144.13 . The compound is light-yellow in color and appears as an oil .
Safety and Hazards
This compound is classified under the GHS06 hazard pictogram, indicating that it is toxic if ingested . It may also cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment, including gloves and eyeshields .
Properties
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)5-8(3-4-8)7(10)12-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRNSKVNRMSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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